

Application Notes: Enhanced Corrosion Resistance Using Nanofin Structures

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Compound of Interest

Compound Name: Nanofin

Cat. No.: B046485

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Abstract

This document provides detailed application notes and protocols for researchers, scientists, and materials engineers on the use of **nanofin** and **nanofin**-like structures to create superhydrophobic surfaces for enhanced corrosion resistance. It covers two primary fabrication methods: hydrothermal synthesis of zinc oxide (ZnO) nanorods and femtosecond laser texturing. Detailed protocols for fabrication and standardized corrosion evaluation techniques are provided, along with representative data to demonstrate the significant improvement in corrosion resistance compared to uncoated and conventionally coated substrates.

Introduction

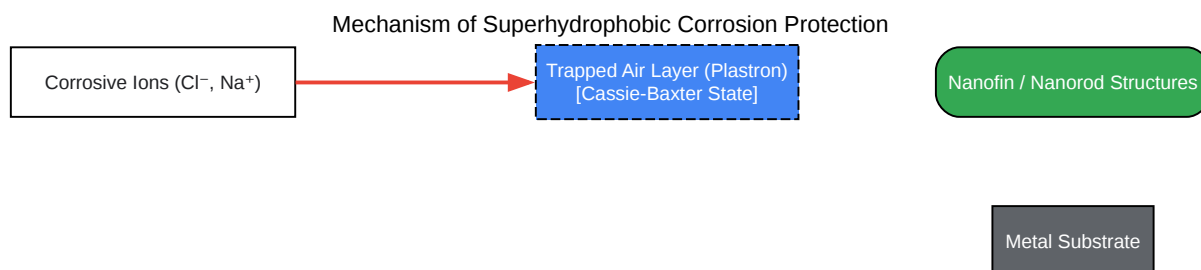
Corrosion is an electrochemical process that leads to the degradation of materials, resulting in substantial economic losses and potential safety hazards. Traditional corrosion protection methods, such as painting or electroplating, create a passive barrier but are susceptible to mechanical damage and degradation over time. A promising alternative approach involves engineering the surface topography at the nanoscale to create superhydrophobic surfaces.

Nanofins and similar hierarchical micro/nano-structures, such as nanorods or laser-textured patterns, can induce superhydrophobicity. This phenomenon is characterized by a water contact angle (WCA) greater than 150° and a low sliding angle. On such surfaces, water and corrosive electrolytes are repelled, and a layer of trapped air (a plastron) forms between the surface and the liquid. This air layer acts as a continuous, robust barrier, preventing corrosive

ions from reaching the substrate and drastically reducing the corrosion rate. This document outlines the procedures to fabricate and evaluate these advanced anti-corrosion surfaces.

Mechanism of Superhydrophobic Corrosion Resistance

The primary mechanism by which **nanofin**-structured surfaces resist corrosion is the formation of a stable air-liquid interface, as described by the Cassie-Baxter model. The hierarchical roughness created by the **nanofins** minimizes the contact area between the liquid and the solid surface. This entraps a layer of air within the surface texture, which acts as an insulating barrier against corrosive electrolytes like saltwater.[1] This barrier significantly increases the charge transfer resistance and impedes the electrochemical reactions necessary for corrosion to occur. [2] The result is a substantial decrease in the corrosion current density and a shift of the corrosion potential to more noble values.[3]



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Caption: Superhydrophobic corrosion protection mechanism.

Fabrication Protocols

Two effective methods for creating **nanofin**-like structures are presented below.

Protocol 1: Hydrothermal Synthesis of ZnO Nanorods

This protocol describes the growth of ZnO nanorod arrays on a zinc-containing substrate, which creates a hierarchical superhydrophobic surface after low surface energy modification.

Materials:

- Zinc foil or zinc-coated steel substrate
- Zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Hexamethylenetetramine (HMTA, $\text{C}_6\text{H}_{12}\text{N}_4$)
- Ammonium hydroxide (NH_4OH)
- Ethanol, Acetone, Deionized (DI) water
- Stearic acid ($\text{CH}_3(\text{CH}_2)_{16}\text{COOH}$)
- Autoclave or sealed reaction vessel, Hot plate, Sonicator

Procedure:

- Substrate Preparation:
 - Cut the zinc substrate to the desired dimensions (e.g., 2cm x 2cm).
 - Sequentially sonicate the substrate in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants and oxides.
 - Dry the substrate under a stream of nitrogen gas.
- Growth Solution Preparation:
 - Prepare a 25 mM aqueous solution by dissolving equal molar amounts of zinc nitrate hexahydrate and HMTA in DI water.[\[4\]](#)
 - Stir the solution vigorously for 30 minutes until fully dissolved.
- Hydrothermal Growth:
 - Place the cleaned substrate vertically in a Teflon-lined stainless-steel autoclave.
 - Pour the growth solution into the autoclave, ensuring the substrate is fully submerged.

- Seal the autoclave and heat it to 90°C for 6-12 hours in an oven.[5]
- After the reaction, allow the autoclave to cool to room temperature naturally.
- Post-Growth Cleaning:
 - Remove the substrate, which should now be covered with a white film of ZnO nanorods.
 - Rinse the substrate thoroughly with DI water and ethanol to remove any residual salts.
 - Dry the substrate at 60°C for 1 hour.
- Hydrophobic Modification:
 - Immerse the ZnO nanorod-coated substrate in a 0.05 M solution of stearic acid in ethanol for 60 minutes at 60°C.
 - Rinse with ethanol to remove excess stearic acid and dry at 80°C for 30 minutes. The surface should now be superhydrophobic.

Protocol 2: Femtosecond Laser Fabrication of Hierarchical Structures

This protocol uses a femtosecond laser to create precise micro/nano-patterns on a metal surface, which is then chemically modified to achieve superhydrophobicity.

Materials:

- Stainless steel or aluminum alloy substrate
- Femtosecond laser system (e.g., Yb:KGW, <300 fs pulse duration, 1030 nm wavelength)
- Galvanometer scanner and F-theta lens
- Ethanol, Acetone, DI water
- Perfluorooctyltriethoxysilane (FAS-17) solution in ethanol (1% v/v)

Procedure:

- Substrate Preparation:
 - Clean the metal substrate by sonicating in acetone and ethanol for 15 minutes each.
 - Dry the substrate with nitrogen gas.
- Laser Texturing:
 - Mount the substrate on the laser system's motorized stage.
 - Set the laser parameters. Representative parameters for aluminum are: laser fluence of 5.0 J/cm², pulse repetition rate of 200 kHz, and a scanning speed of 200 mm/s.
 - Program a cross-hatch scanning pattern with a line spacing of 50-100 μm to create a grid of micro-grooves. The laser ablation process will naturally form nano-scale structures on top of these micro-grooves.
 - Perform the laser scanning process under ambient atmospheric conditions.
- Post-Processing:
 - After laser texturing, sonicate the sample in ethanol for 10 minutes to remove ablation debris.
 - Dry the sample with nitrogen gas.
- Hydrophobic Modification:
 - Immerse the textured substrate in the 1% FAS-17 ethanol solution for 2 hours at room temperature.
 - Cure the sample in an oven at 120°C for 1 hour to form a stable, low surface energy monolayer.

Corrosion Resistance Evaluation Protocols

To quantify the improvement in corrosion resistance, the following standardized tests should be performed.

Protocol 3: Electrochemical Measurements

Electrochemical tests provide quantitative data on corrosion kinetics. A standard three-electrode cell is used, with the sample as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is typically a 3.5 wt% NaCl solution.

A. Potentiodynamic Polarization (Tafel Analysis):

- Immerse the three-electrode setup in the NaCl solution and allow the open-circuit potential (OCP) to stabilize for at least 60 minutes.
- Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).
- Plot the resulting potential (E) versus the logarithm of the current density (log i).
- Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_{corr}) and corrosion current density (i_{corr}). A lower i_{corr} and a more positive (noble) E_{corr} indicate better corrosion resistance.

B. Electrochemical Impedance Spectroscopy (EIS):

- After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.
- Plot the impedance data as a Nyquist plot (Z'' vs. Z').
- The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_{ct}) or polarization resistance (R_{p}). A larger diameter signifies higher resistance to corrosion.

Protocol 4: Neutral Salt Spray Test (ASTM B117)

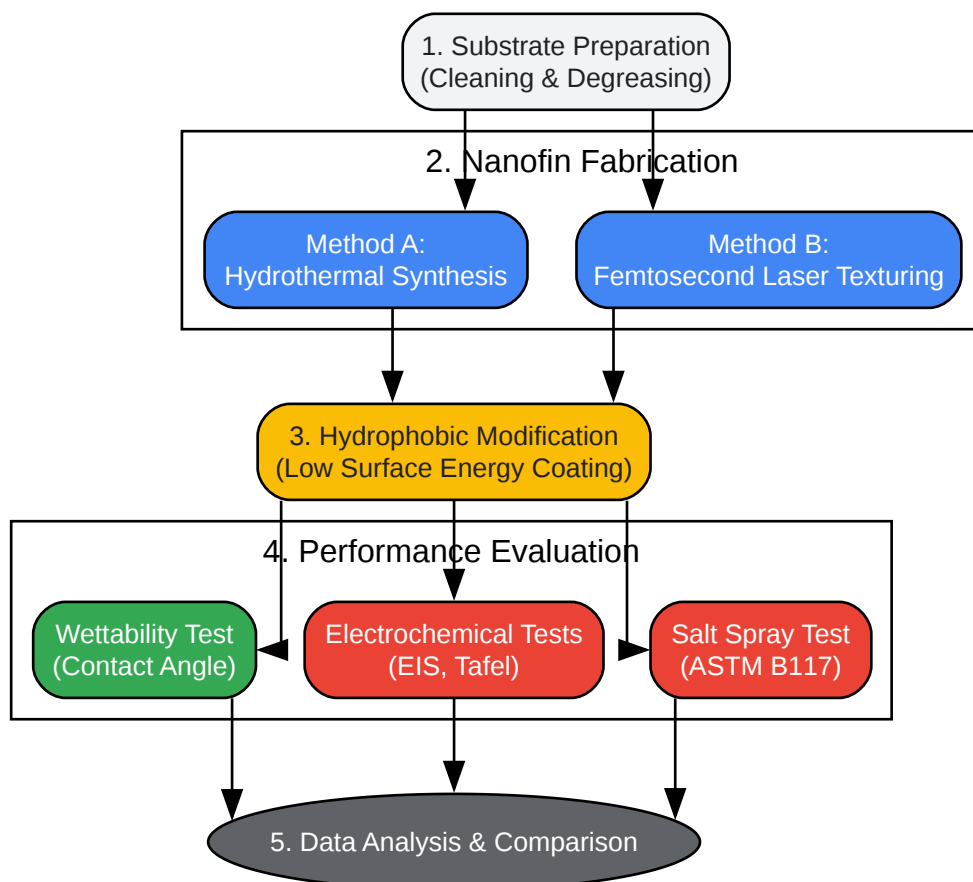
This accelerated corrosion test evaluates the durability of the coating in a harsh, corrosive environment.

Procedure:

- Place the prepared samples in a sealed salt spray chamber.
- Set the chamber temperature to 35°C.
- Continuously atomize a 5 wt% NaCl solution (pH 6.5-7.2) into the chamber to create a dense salt fog.
- Periodically inspect the samples (e.g., every 24 hours) for signs of corrosion, such as rusting, pitting, or blistering.
- Record the time until the first signs of corrosion appear. Highly resistant coatings can withstand over 1000 hours of exposure.

Experimental Workflow and Data

The overall process from fabrication to testing is summarized in the workflow diagram below.



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Caption: Experimental workflow for **nanofin** fabrication and testing.

Quantitative Data Summary

The following table summarizes typical quantitative results obtained from the evaluation protocols, comparing a bare substrate with a conventional epoxy coating and a superhydrophobic **nanofin** surface.

Parameter	Bare Substrate (e.g., Steel)	Conventional Epoxy Coating	Superhydrophobic Nanofin Surface	Unit	Reference(s)
Water Contact Angle (WCA)	~70	~90	>165	degrees (°)	
Corrosion Potential (Ecorr)	-0.85	-0.71	-0.28	V vs. SCE	
Corrosion Current Density (icorr)	5.35×10^{-5}	1.30×10^{-5}	7.02×10^{-7}	A/cm ²	
Polarization Resistance (Rp)	$\sim 1 \times 10^3$	$\sim 5 \times 10^5$	$> 1 \times 10^8$	Ω·cm ²	
Corrosion Rate	3.80	0.15	<0.01	mm/year	
ASTM B117 Salt Spray Failure	< 24	~240	> 1000	hours	

Conclusion

The fabrication of **nanofin**-based superhydrophobic surfaces offers a highly effective strategy for corrosion prevention. Both hydrothermal synthesis and laser texturing are viable methods for creating the necessary hierarchical structures. As demonstrated by quantitative electrochemical and accelerated aging tests, these surfaces significantly outperform both uncoated and conventionally coated materials. The entrapped air layer at the surface-liquid interface provides a robust barrier that dramatically slows corrosion kinetics. These protocols provide a comprehensive guide for researchers to fabricate, test, and validate the performance of these advanced anti-corrosion systems.

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